4-Chloro-3-methylpyridine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-3-methylpyridine 1-oxide involves various chemical reactions and precursors. For instance, the synthesis from corresponding pyridine derivatives using oxidation agents such as peracetic acid has been reported, indicating a method for preparing related pyridine N-oxides (E. Klauschenz et al., 1994). Additionally, the synthesis involving condensation, chlorination, and other chemical transformations highlights the complexity and versatility of synthesizing this compound (Pan Xiang-jun, 2006).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using gas-phase electron diffraction and other structural determination methods. These studies reveal the geometric parameters of the molecule, such as bond lengths and angles, confirming its structural integrity and providing insights into its chemical behavior (J. F. Chiang & John Song, 1983).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including those leading to the formation of complex molecules. The reactivity with phosphorus oxychloride/phosphorus pentachloride, resulting in an unexpected product, demonstrates its chemical versatility (J. Rokach & Y. Girard, 1978).
Physical Properties Analysis
The physical properties, including crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (a related compound), provide insights into the material aspects of this compound. This information is crucial for understanding its stability, solubility, and suitability for various applications (S. Boomadevi, H. Mittal & R. Dhansekaran, 2004).
Scientific Research Applications
Drug Discovery and Pharmacology : The molecular complex of 4-methylpyridineN-oxide and saccharin suggests a potential role in drug discovery and pharmacological research due to its heterodimers and supramolecular synthon formation (Saha et al., 2006).
Optical Nonlinear Behavior : 3methyl-4nitropyridine-1-oxide organic crystals exhibit high optical nonlinear behavior, particularly for second-harmonic generation, and can be used in x-ray topography experiments (Andreazza et al., 1990).
Synthesis of Chemical Compounds : It is used in synthesizing compounds like 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole with high purity (Pan Xiang-jun, 2006).
Chemical Reactions and Structure Analysis : Studies on the nitrosation of 4-methylpyridine 1-oxides and their molecular structure reveal insights into hyperconjugation in the pyridine ring and support the sp2 hybridization concept (Goto et al., 1992; Belova et al., 2017).
Equilibrium Studies : Research on equilibrium constants for 4-substituted pyridine 1-oxide-iodine complexes provides insights into charge-transfer complexes and pyridine 1-oxide (Gardner & Ragsdale, 1968).
Chemical Synthesis Methods : Efficient conversion methods of various pyridines to their N-oxides have been developed, including 4-Chloro-3-methylpyridine 1-oxide (Zhong et al., 2004).
Low-Temperature Studies : Investigations into the structure of 4-methylpyridine-N-oxide at low temperatures reveal complex reorientations and rotational tunneling transitions (Damay et al., 2006).
Future Directions
While specific future directions for “4-Chloro-3-methylpyridine 1-oxide” were not found in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
4-Chloro-3-methylpyridine 1-oxide is a nicotinamide analogue that acts as a neoplasm inhibitor . .
Mode of Action
As a nicotinamide analogue, it may interact with enzymes or receptors that normally bind to nicotinamide, potentially altering their function .
Result of Action
As a neoplasm inhibitor, it may interfere with cell proliferation or survival, but the exact mechanisms are unclear .
properties
IUPAC Name |
4-chloro-3-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOJIYQUDWBKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292079 | |
Record name | 4-Chloro-3-methylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-34-3 | |
Record name | 1073-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3-methylpyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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